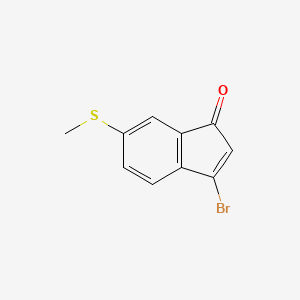
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one is an organic compound that belongs to the class of indenones It features a bromine atom at the 3-position and a methylsulfanyl group at the 6-position on the indenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(methylsulfanyl)-1H-inden-1-one typically involves the bromination of 6-(methylsulfanyl)-1H-inden-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the indenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the indenone ring.
Applications De Recherche Scientifique
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(methylsulfanyl)-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfanyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine: Another compound with a similar bromine and methylsulfanyl substitution pattern but with a different core structure.
3-Bromo-6-(methylsulfanyl)-1-propyn-1-yl]isoquinoline: Features a similar substitution pattern but with an isoquinoline core.
Uniqueness
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one is unique due to its indenone core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propriétés
Numéro CAS |
138485-83-3 |
|---|---|
Formule moléculaire |
C10H7BrOS |
Poids moléculaire |
255.13 g/mol |
Nom IUPAC |
3-bromo-6-methylsulfanylinden-1-one |
InChI |
InChI=1S/C10H7BrOS/c1-13-6-2-3-7-8(4-6)10(12)5-9(7)11/h2-5H,1H3 |
Clé InChI |
GOOALRWTSANSEP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)C(=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


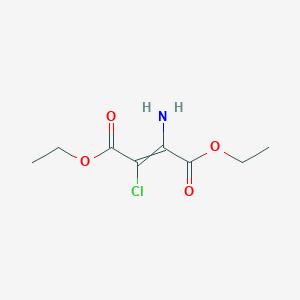
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
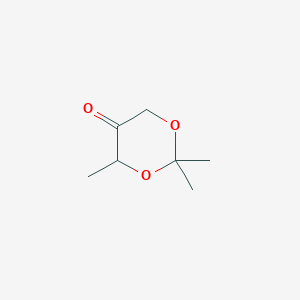
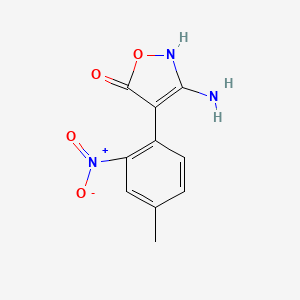
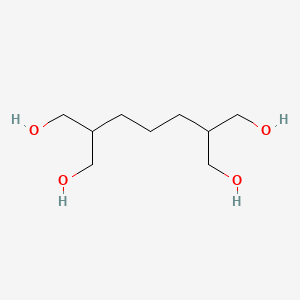

![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
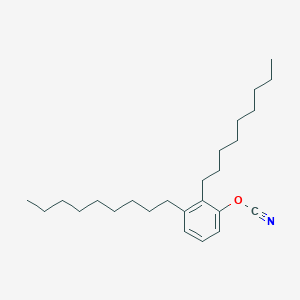
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

